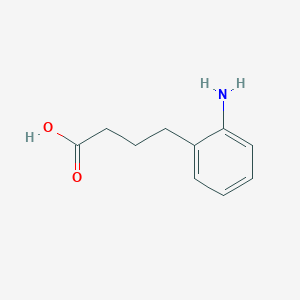

4-(2-Aminophenyl)butanoic acid

Übersicht

Beschreibung

4-(2-Aminophenyl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with an aminophenyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminophenyl)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-nitrophenylbutanoic acid.

Reduction: The nitro group in 2-nitrophenylbutanoic acid is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst (Pd/C).

Purification: The resulting this compound is purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.

Automated Purification Systems: These systems ensure the consistent purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Nitroso/nitro derivative formation : Treatment with KMnO₄ or CrO₃ oxidizes the -NH₂ group to nitroso (-NO) or nitro (-NO₂) groups, depending on reaction intensity .

-

Side-chain oxidation : The butanoic acid chain may be oxidized to shorter-chain dicarboxylic acids under strong oxidative conditions (e.g., HNO₃/H₂SO₄) .

Key Reaction:

\text{C}_{10}\text{H}_{13}\text{NO}_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_{10}\text{H}_{11}\text{NO}_4\(\text{4 2 Nitrophenyl butanoic acid})\[2]

Reduction Reactions

The carboxylic acid group can be selectively reduced:

-

Alcohol formation : LiAlH₄ reduces -COOH to -CH₂OH, yielding 4-(2-aminophenyl)butanol .

-

Amide intermediates : Catalytic hydrogenation (H₂/Pd-C) converts the acid to its corresponding amine-alcohol in multi-step syntheses .

Experimental Conditions:

| Reaction Component | Reagents/Conditions | Product |

|---|---|---|

| Carboxylic acid reduction | LiAlH₄, anhydrous THF, 0°C | 4-(2-aminophenyl)butanol |

Substitution Reactions

The aromatic amine participates in electrophilic substitutions:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, enhancing solubility .

-

Diazo coupling : Forms azo dyes under alkaline conditions with diazonium salts (e.g., Ar-N₂⁺), useful in chromogenic assays .

Notable Pathway:

\text{C}_{10}\text{H}_{13}\text{NO}_2+\text{Ar N}_2^+\xrightarrow{\text{pH }9-11}\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_2\(\text{azo adduct})\[3]

Enzymatic Modifications

As a kynurenine pathway intermediate:

-

Kynurenine aminotransferase substrate : Converted to 4-(2-aminophenyl)-2,4-dioxobutanoic acid in mammalian metabolism .

-

Microbial degradation : E. coli K12 metabolizes it via β-oxidation, producing smaller aromatic amines .

Metabolic Relevance Table:

| Enzyme | Reaction Type | Biological Role |

|---|---|---|

| Kynurenine aminotransferase | Transamination | Neurotransmitter precursor synthesis |

| Cytochrome P450 | Oxidative deamination | Detoxification in liver |

Polymerization & Conjugation

-

Peptide synthesis : Used as a building block in Fmoc-protected SPPS (solid-phase peptide synthesis) for creating neuroactive peptides .

-

Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through amine and carboxylate groups, studied for catalytic applications .

Comparative Reactivity

The ortho-aminophenyl group creates steric hindrance, differentiating it from para-substituted analogs:

| Reaction | 4-(2-Aminophenyl)butanoic acid | 4-(4-Aminophenyl)butanoic acid |

|---|---|---|

| Electrophilic substitution | Slower (steric hindrance) | Faster (para-directing) |

| Metal complex stability | Higher (chelate effect) | Moderate |

This compound’s bifunctional reactivity enables applications in medicinal chemistry (e.g., prodrug design) and materials science. Ongoing research explores its role in synthesizing heterocyclic scaffolds for kinase inhibitors .

Wissenschaftliche Forschungsanwendungen

Common Reactions

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Medicinal Chemistry

4-(2-Aminophenyl)butanoic acid serves as a building block in the synthesis of pharmaceutical compounds. It has been investigated for its potential role in neuroprotective therapies, particularly concerning neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that it may help protect neurons from damage and promote their survival through mechanisms involving modulation of neuroinflammation and oxidative stress .

Organic Synthesis

The compound is utilized as an intermediate in the preparation of more complex organic molecules. Its chemical structure allows for the formation of derivatives with modified pharmacological profiles or enhanced biological activities. This versatility is crucial for developing new therapeutic agents .

Biological Studies

This compound is employed in studies related to enzyme-substrate interactions and cellular signaling pathways. Its interaction with neurotransmitter systems suggests a potential influence on signaling pathways vital for neuronal survival and function .

Case Studies

- Neuroprotection in Alzheimer's Disease : A study indicated that 4-APAB might protect neurons from amyloid-beta-induced toxicity, a hallmark of Alzheimer's pathology. This protective effect was attributed to its ability to modulate inflammatory responses within the brain .

- Potential Role in Parkinson's Disease : Research has shown that 4-APAB could mitigate dopaminergic neuron loss in animal models of Parkinson's disease, suggesting its utility as a neuroprotective agent .

- Synthesis of Statin Analog Peptides : Derivatives of this compound have been explored as intermediates for synthesizing peptides derived from statin analogs, which are relevant for treating hyperlipidemia .

Wirkmechanismus

The mechanism of action of 4-(2-Aminophenyl)butanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The amino group can form hydrogen bonds with various biological molecules, influencing their activity.

Pathways Involved: The compound can modulate signaling pathways by interacting with enzymes and receptors, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-(4-Aminophenyl)butanoic acid: Similar structure but with the amino group at the fourth position.

4-Phenylbutanoic acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness: 4-(2-Aminophenyl)butanoic acid is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct properties and applications compared to its analogs.

Biologische Aktivität

4-(2-Aminophenyl)butanoic acid, also known as a derivative of phenylalanine, is a compound that has garnered interest in various fields of biological and medicinal research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 179.22 g/mol

- CAS Number : 145486-67-5

This compound exhibits several biological activities primarily through its interactions with various biomolecules:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with alanine-glyoxylate aminotransferase, which plays a role in amino acid metabolism and detoxification processes .

- Cellular Effects : The compound may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis. Its structural similarity to other bioactive compounds suggests potential roles in modulating these pathways.

- Peptide Synthesis : As a building block in peptide synthesis, it facilitates the formation of peptides that can exhibit various biological functions, including antimicrobial and anti-inflammatory activities.

Biological Activity

The compound's biological activity can be categorized into several areas:

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.

- Anti-cancer Potential : Some research suggests that derivatives of this compound may inhibit cancer cell growth by interfering with specific molecular targets involved in tumor progression.

- Neurological Effects : Given its structural relationship with neurotransmitter precursors, there is potential for this compound to influence neurological pathways, although detailed studies are still required .

Table 1: Summary of Biological Activities and Effects

Notable Research Insights

- A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and their biological evaluation against cancer cell lines. Results indicated that certain modifications enhanced their cytotoxicity significantly compared to the parent compound.

- Another investigation focused on the neuroprotective effects of similar compounds, highlighting their ability to cross the blood-brain barrier and exert protective effects against neurodegeneration in animal models .

Eigenschaften

IUPAC Name |

4-(2-aminophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJUPMPORLHXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329100 | |

| Record name | 4-(2-aminophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145486-67-5 | |

| Record name | 4-(2-aminophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.